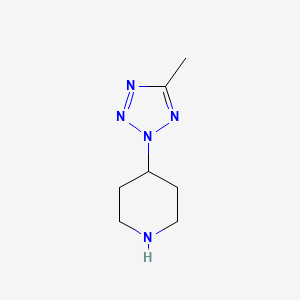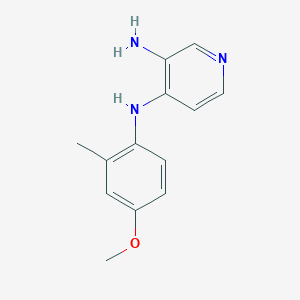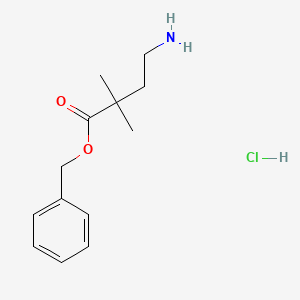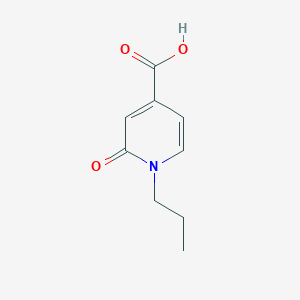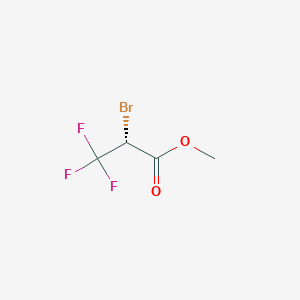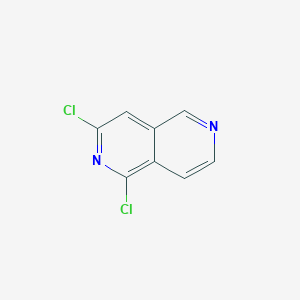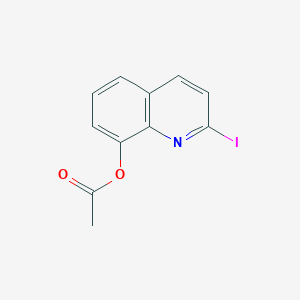
(2-Iodoquinolin-8-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Iodoquinolin-8-yl) acetate is an organic compound with the molecular formula C11H8INO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 2-position and an acetate group at the 8-position of the quinoline ring makes this compound unique and of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodoquinolin-8-yl) acetate typically involves the iodination of quinoline derivatives followed by acetylation. One common method involves the use of diiodohydantoin as the iodinating agent and triethylbenzylammonium chloride (TEBA) as a phase transfer catalyst. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: (2-Iodoquinolin-8-yl) acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction reactions can lead to the formation of quinolinones or dihydroquinolines .
Aplicaciones Científicas De Investigación
(2-Iodoquinolin-8-yl) acetate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mecanismo De Acción
The mechanism of action of (2-Iodoquinolin-8-yl) acetate involves its interaction with specific molecular targets. The iodine atom and the acetate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Quinoline: The parent compound without the iodine and acetate groups.
2-Iodoquinoline: Similar structure but lacks the acetate group.
8-Acetoxyquinoline: Similar structure but lacks the iodine atom.
Uniqueness: (2-Iodoquinolin-8-yl) acetate is unique due to the presence of both the iodine atom and the acetate group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H8INO2 |
|---|---|
Peso molecular |
313.09 g/mol |
Nombre IUPAC |
(2-iodoquinolin-8-yl) acetate |
InChI |
InChI=1S/C11H8INO2/c1-7(14)15-9-4-2-3-8-5-6-10(12)13-11(8)9/h2-6H,1H3 |
Clave InChI |
QGUOHPDLNSTSHF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-Hydroxyphenyl)acryloyl]glycine](/img/structure/B13897260.png)
![4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]benzoic Acid](/img/structure/B13897267.png)
![(S)-tert-Butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate](/img/structure/B13897268.png)
![Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13897275.png)
![Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13897287.png)
![2-[2-Bromo-6-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13897295.png)
